1,4-Dichlorobutane

Description

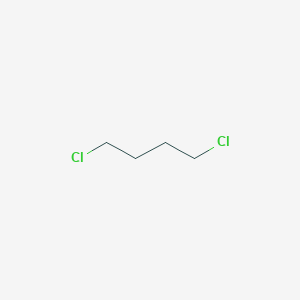

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRSWPQXHESDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021918 | |

| Record name | 1,4-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992), Liquid, Colorless liquid with a mild pleasant odor; [CAMEO] | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

104 °F (NTP, 1992) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1408 (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4 mmHg at 68 °F (NTP, 1992), 4.13 [mmHg] | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-56-5 | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8326YNM2B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-35.1 °F (NTP, 1992) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,4-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichlorobutane, a key chemical intermediate, exhibits a flexible molecular structure characterized by a dynamic equilibrium of several conformers. Understanding the three-dimensional arrangement of its atoms is crucial for predicting its reactivity, physical properties, and interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon data from gas-phase electron diffraction (GED) and ab initio computational studies. It details the geometric parameters of the most stable conformers, their relative energies and populations, and the methodologies employed in these advanced structural analyses.

Molecular Structure of this compound

The molecular structure of this compound (C₄H₈Cl₂) is defined by the connectivity of its atoms and the rotational angles around its single carbon-carbon bonds. These rotations give rise to various conformers, each with a distinct three-dimensional geometry and associated potential energy. The primary methods for elucidating these structures are experimental techniques like gas-phase electron diffraction (GED) and computational approaches such as ab initio calculations.

A pivotal study in the field, conducted by Aarset, Hagen, and Stoelevik, provided a detailed conformational analysis of this compound. Their work, combining GED experiments with ab initio calculations, revealed the presence of multiple conformers in the gas phase.[1]

Conformational Analysis

The conformational landscape of this compound is primarily determined by the torsion angles around the C1-C2, C2-C3, and C3-C4 bonds. The notation for the conformers describes the dihedral angles of the Cl-C-C-C and C-C-C-C backbones. The dominant conformers are staggered arrangements, which minimize steric hindrance. The key conformers identified are designated as G-AA, G-G-G-, and G+AG-, where 'G' refers to a gauche arrangement (approximately 60° dihedral angle) and 'A' refers to an anti arrangement (approximately 180° dihedral angle).

The conformational equilibrium is a dynamic state where the molecule constantly interconverts between these different forms. The population of each conformer is determined by its relative energy, with lower energy conformers being more abundant.

Conformational Energies and Populations

Table 1: Conformational Composition of this compound in the Gas Phase [1]

| Conformer | Composition (%) |

| G-G-G- | 33 ± 12 |

| G-AA | 25 ± 12 |

| G+AG- | 21 ± 12 |

These results indicate that the G-G-G- conformer is the most abundant and therefore the most stable in the gas phase, followed by the G-AA and G+AG- conformers.

Geometric Parameters

The precise geometric parameters, including bond lengths and bond angles, for the most stable conformers have been determined through the combined GED and ab initio studies. The parameters for the most abundant G-G-G- conformer are presented below.

Table 2: Geometric Parameters of the G-G-G- Conformer of this compound [1]

| Parameter | Value |

| Bond Lengths (rg, Å) | |

| C-H | 1.108 ± 0.007 |

| C-C | 1.523 ± 0.003 |

| C-Cl | 1.802 ± 0.003 |

| Bond Angles (°) | |

| ∠CCC | 116.3 ± 0.6 |

| ∠C2C1Cl | 112.4 ± 0.4 |

| ∠C2C1H | 112.2 ± 3.4 |

| ∠C1C2H | 109.1 ± 2.4 |

Visualization of Conformational Relationships

The relationship between the principal conformers of this compound can be visualized as a network of interconverting structures. The following diagram illustrates the connectivity between the key staggered conformers.

Experimental and Computational Protocols

The determination of the molecular structure and conformational composition of this compound relies on sophisticated experimental and computational techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases.

Experimental Workflow:

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Detection: The scattered electrons form a diffraction pattern on a detector plate.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate a radial distribution curve, which gives the probability of finding two atoms at a certain distance from each other.

-

Structural Refinement: A theoretical model of the molecule's structure, including the different conformers and their populations, is refined to best fit the experimental data.

Ab Initio Calculations

Ab initio (from first principles) calculations are a set of quantum chemistry methods used to solve the Schrödinger equation for a molecule, providing information about its electronic structure, energy, and geometry.

Computational Workflow:

Methodology:

-

Initial Structure: An initial guess for the geometry of each conformer of this compound is generated.

-

Method and Basis Set Selection: A theoretical method (e.g., Møller-Plesset perturbation theory of the second order, MP2) and a basis set (e.g., 6-311+G(2d,2p)) are chosen. The basis set is a set of mathematical functions used to describe the atomic orbitals.

-

Self-Consistent Field (SCF) Calculation: The Schrödinger equation is solved iteratively until a self-consistent solution for the electronic wavefunction and energy is found.

-

Geometry Optimization: The positions of the atoms are systematically varied to find the geometry with the lowest energy, corresponding to a stable conformer.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies). These calculations also provide thermodynamic data.

-

Conformational Energy Profile: The potential energy surface is scanned by systematically changing the dihedral angles to map out the energy landscape and identify all stable conformers and the transition states between them.

Conclusion

The conformational analysis of this compound reveals a complex equilibrium of multiple staggered conformers in the gas phase. The combination of gas-phase electron diffraction and ab initio calculations has provided a detailed picture of the molecular structure, identifying the G-G-G-, G-AA, and G+AG- conformers as the most significant contributors to the conformational mixture. The quantitative data on their geometric parameters and relative populations are essential for a deeper understanding of the chemical behavior of this compound and for its application in synthetic chemistry and drug development. The methodologies outlined in this guide represent the state-of-the-art in conformational analysis and can be applied to a wide range of flexible molecules.

References

Spectroscopic Analysis of 1,4-Dichlorobutane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dichlorobutane, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is structured to facilitate a deeper understanding of the compound's structural characteristics through spectroscopic elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.6 | Multiplet | 2H, -CH₂-Cl |

| ~2.0 | Multiplet | 2H, -CH₂- |

Note: The signals in the ¹H NMR spectrum of this compound appear as complex multiplets rather than simple triplets due to the chemical and magnetic non-equivalence of the protons.[1]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~44.8 | -CH₂-Cl |

| ~30.5 | -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H Stretch |

| 1440 | Medium | C-H Bend (Scissoring) |

| 1262 | Medium | C-H Bend (Wagging) |

| ~730 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Key Fragmentation Data (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 126 | Low | [M]⁺ (Molecular Ion, C₄H₈³⁵Cl₂) |

| 90 | ~30 | [C₃H₃³⁵Cl]⁺ |

| 75 | ~5 | [C₃H₄³⁵Cl]⁺ |

| 62 | ~15 | [C₄H₈]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

Note: The mass spectrum of this compound exhibits a characteristic isotopic pattern for chlorine-containing fragments.[2] Fragments with one chlorine atom will show peaks at m/z and m/z+2 in an approximate 3:1 ratio, while fragments with two chlorine atoms will show peaks at m/z, m/z+2, and m/z+4.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

¹H NMR Spectroscopy : The spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher.[3] Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[3]

-

¹³C NMR Spectroscopy : The spectrum is typically acquired on the same instrument. A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment. To obtain quantitative data, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (nOe).[4]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a neat spectrum is obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the ATR crystal.[3] The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[3]

Mass Spectrometry (MS)

The mass spectrum of the volatile liquid this compound is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.[2]

-

Sample Preparation : The sample is diluted in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 µg/mL.[2]

-

Gas Chromatography (GC) :

-

Injector : A split/splitless injector is used in split mode with a split ratio of 50:1 and a temperature of 250 °C.[2]

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase) is used for separation.[2]

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1 mL/min.[2]

-

Oven Temperature Program : The oven temperature is initially held at 40 °C for 2 minutes and then ramped up to 200 °C at a rate of 10 °C/min.[2]

-

-

Mass Spectrometry (MS) :

-

Ionization Mode : Electron Ionization (EI) is employed.[2]

-

Electron Energy : A standard electron energy of 70 eV is used.[2]

-

Ion Source Temperature : The ion source is maintained at 230 °C.[2]

-

Quadrupole Temperature : The quadrupole mass analyzer is kept at 150 °C.[2]

-

Mass Range : The mass-to-charge ratio (m/z) is scanned over a range of 25-150.[2]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow of spectroscopic analysis for this compound.

References

1H NMR and 13C NMR spectral analysis of 1,4-Dichlorobutane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Dichlorobutane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. It includes a comprehensive presentation of spectral data, detailed experimental protocols for sample preparation and data acquisition, and a logical visualization of the molecule's spectral correlations. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development who utilize NMR spectroscopy for routine structural characterization.

Introduction

This compound (C₄H₈Cl₂) is a halogenated aliphatic compound featuring a symmetrical four-carbon chain with chlorine atoms at the terminal positions (C1 and C4). This symmetry profoundly influences its NMR spectra. While a cursory examination might predict simple first-order spectra, the molecule exhibits more complex second-order effects due to the magnetic non-equivalence of chemically equivalent protons. A thorough understanding of these spectra is crucial for its identification and for distinguishing it from its isomers.

¹H NMR Spectral Analysis

Due to the plane of symmetry bisecting the C2-C3 bond, the protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3. This results in two distinct signals in the ¹H NMR spectrum. However, the protons on C1 are not magnetically equivalent to the protons on C4, leading to more complex splitting patterns than simple triplets.[1] This phenomenon, known as an AA'BB' spin system, results in the appearance of two complex multiplets.

-

α-protons (Cl-CH₂-) : The protons on the carbons directly bonded to the chlorine atoms (C1 and C4) are deshielded by the electronegative halogen and appear further downfield.

-

β-protons (-CH₂-CH₂-Cl) : The protons on the internal carbons (C2 and C3) are less deshielded and appear further upfield.

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-4 (α-protons) | ~3.6 | Multiplet | 4H |

| H-2, H-3 (β-protons) | ~2.0 | Multiplet | 4H |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The symmetry of this compound results in only two signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the two chemically non-equivalent sets of carbon atoms.

-

C1 and C4 : These carbons are directly attached to the electronegative chlorine atoms, causing them to be significantly deshielded and appear downfield.

-

C2 and C3 : These internal carbons are less affected by the chlorine atoms and thus appear more upfield.

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Carbon (Assignment) | Chemical Shift (δ, ppm) |

| C1, C4 | ~44.5 |

| C2, C3 | ~30.0 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocols

Precise and careful sample preparation is critical for acquiring high-quality NMR spectra.[2]

Sample Preparation

-

Quantity : For a standard 5 mm NMR tube, weigh the appropriate amount of sample.

-

Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[4] The solvent provides the deuterium signal for the field-frequency lock and will not produce large interfering signals in the ¹H spectrum.[5]

-

Dissolution & Filtration : Place the sample in a small, clean vial and add the deuterated solvent. Ensure complete dissolution. Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry NMR tube.[4] This step is crucial to remove any particulate matter that can degrade spectral resolution.[2]

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[6] However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can also be used for referencing.[3]

Data Acquisition

-

Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 300-700 MHz).

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming, which narrows the peak widths and improves resolution.[5]

-

¹H NMR Acquisition : A standard one-pulse experiment is typically performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment. A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.[4]

Visualization of Spectral Correlations

The following diagram illustrates the structure of this compound and the logical relationship between its unique nuclei and their corresponding NMR signals.

Caption: Structural correlation map for this compound NMR signals.

References

- 1. nmr spectroscopy - H NMR signals in this compound spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Dichlorobutane: Focusing on the C-Cl Stretching Frequency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 1,4-dichlorobutane, with a particular focus on the carbon-chlorine (C-Cl) stretching vibrations. This information is critical for the structural elucidation and conformational analysis of this molecule, which can be a key building block or impurity in pharmaceutical manufacturing.

Introduction to the Infrared Spectroscopy of Alkyl Halides

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. The C-X (where X is a halogen) stretching vibration in alkyl halides is a key diagnostic tool. For chloroalkanes, the C-Cl stretching absorption typically appears in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. The exact position of this band is sensitive to the molecular environment, including the substitution pattern and the conformational geometry of the molecule.

Conformational Analysis of this compound

This compound is a flexible molecule with nine stable or metastable conformers predicted by ab initio calculations. These conformers arise from rotation around the C-C single bonds, leading to different spatial arrangements of the two chlorine atoms. The most stable conformers are the anti and gauche forms, which exhibit distinct spectroscopic signatures. The study of the vibrational spectra of this compound, including both infrared and Raman spectroscopy, is essential for understanding its conformational preferences in different phases (solid, liquid, and gas). A comprehensive assignment of the fundamental vibrations has been performed for the conformer with Cᵢ symmetry, and specific bands have been identified for the C₂ₕ conformer.

Due to the complexity of the overlapping bands in the liquid and gas phases, detailed interpretation of the spectrum to determine the precise composition of conformers can be challenging. However, the analysis of the C-Cl stretching region provides valuable insights into the conformational equilibrium.

The C-Cl Stretching Frequency in this compound

The carbon-chlorine stretching vibrations in this compound are of particular interest as their frequencies are directly influenced by the dihedral angle between the C-Cl bonds and the rest of the carbon chain. This makes the C-Cl stretch a sensitive probe of the conformational state.

Different conformers of this compound will exhibit distinct C-Cl stretching frequencies. For instance, the trans (anti) and gauche conformers are expected to have different vibrational energies for their C-Cl bonds due to differences in steric and electronic environments. While specific experimentally observed and calculated frequencies for each of the nine conformers are detailed in specialized literature, accessing the full text of these primary research articles can be a barrier. However, the general principle is that the frequency of the C-Cl stretch will vary depending on the rotational isomer.

Table 1: Expected C-Cl Stretching Frequency Ranges for this compound Conformers

| Conformer Type | Expected C-Cl Stretching Frequency (cm⁻¹) | Notes |

| trans (anti) | Lower end of the typical range | The anti-periplanar arrangement of the C-Cl bonds relative to the carbon backbone generally results in a lower stretching frequency. |

| gauche | Higher end of the typical range | The gauche arrangement leads to a different dipole moment and vibrational coupling, typically resulting in a higher stretching frequency compared to the anti conformer. |

Note: The specific values are highly dependent on the computational method and the experimental conditions (phase, solvent). The data presented here is a conceptual representation based on general principles of vibrational spectroscopy.

Experimental Protocol for Acquiring the IR Spectrum of this compound

The following provides a general methodology for obtaining the infrared spectrum of liquid this compound.

Objective: To obtain a high-quality infrared spectrum of neat liquid this compound to observe the C-Cl stretching vibrations.

Materials:

-

This compound (liquid)

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr), polished and clean

-

Pasteur pipette

-

Kimwipes

-

Acetone (for cleaning)

-

Sample holder for liquid films

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks. Record a background spectrum to account for atmospheric water and carbon dioxide.

-

Sample Preparation:

-

Place one clean, dry salt plate on a clean, flat surface.

-

Using a Pasteur pipette, place a single drop of this compound onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly between the plates to form a thin film. Avoid introducing air bubbles.

-

-

Spectrum Acquisition:

-

Carefully place the "sandwich" of salt plates containing the sample into the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be baseline corrected if necessary.

-

Identify and label the key absorption bands, paying close attention to the region between 850 and 550 cm⁻¹ for the C-Cl stretching vibrations.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Rinse the plates with a small amount of acetone and gently wipe them dry with a Kimwipe.

-

Store the clean, dry salt plates in a desiccator to prevent damage from moisture.

-

Visualization of Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of this compound using IR spectroscopy.

Caption: Workflow for the conformational analysis of this compound.

Relationship Between Conformation and C-Cl Stretching Frequency

The diagram below illustrates the conceptual relationship between the major conformers of this compound and their expected C-Cl stretching frequencies.

Caption: Relationship between this compound conformers and C-Cl frequencies.

Conclusion

The infrared spectrum of this compound, particularly in the C-Cl stretching region, provides a valuable window into its conformational landscape. By combining experimental IR spectroscopy with theoretical calculations, researchers can identify the predominant conformers present in a sample. This detailed structural information is paramount for understanding the physicochemical properties and reactivity of this compound, which is essential in the context of pharmaceutical development and quality control. While a wealth of information exists, accessing specific, detailed quantitative data from primary research literature remains a key step for in-depth analysis.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 1,4-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-dichlorobutane. An understanding of these fragmentation pathways is essential for the unambiguous identification of this compound in complex matrices, which is a common requirement in chemical analysis, environmental monitoring, and pharmaceutical development. This document outlines the key mass spectral data, the experimental protocol for data acquisition, and a visual representation of the fragmentation pathways.

Mass Spectrometry Data of this compound

The mass spectrum of this compound, with a molecular weight of approximately 127.01 g/mol , is characterized by distinct fragmentation patterns resulting from the arrangement of the two chlorine atoms on the butane chain.[1] The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leads to characteristic isotopic patterns for chlorine-containing fragments, which are observed as peaks at m/z and m/z+2.[2][3]

Upon electron ionization at 70 eV, the this compound molecule loses an electron to form a molecular ion ([M]⁺˙).[2] This high-energy species then undergoes a series of fragmentation reactions, primarily involving the cleavage of C-C and C-Cl bonds, to yield a variety of fragment ions.[2] The relative abundances of the most significant ions are summarized in the table below.

| m/z | Proposed Fragment | Relative Abundance (%) |

| 55 | [C₄H₇]⁺ | 100 (Base Peak) |

| 90 | [C₄H₇³⁵Cl]⁺ | ~18 |

| 92 | [C₄H₇³⁷Cl]⁺ | ~6 |

| 62 | [C₂H₃³⁵Cl]⁺ | Significant |

| 64 | [C₂H₃³⁷Cl]⁺ | Significant |

| 41 | [C₃H₅]⁺ | Significant |

| 27 | [C₂H₃]⁺ | Significant |

Note: The relative abundances are approximate and can vary slightly based on the specific instrumentation and conditions used.

Experimental Protocols

The data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Sample Preparation: this compound, being a volatile liquid, is typically diluted in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 µg/mL.[2]

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[2]

-

Injector Temperature: 250 °C.[2]

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[2]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

-

Oven Temperature Program: Initial temperature of 40 °C, held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.[2]

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[2]

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.[2]

-

Quadrupole Temperature: 150 °C.[2]

-

Mass Range: m/z 25-150.[2]

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion is driven by the stability of the resulting carbocations and radical species.[2] The initial ionization event forms the molecular ion ([C₄H₈Cl₂]⁺˙). Due to the high energy of electron ionization, the molecular ion is often unstable and may not be observed in high abundance.[4]

A primary fragmentation pathway involves the loss of a chlorine radical (•Cl) to form the chlorobutyl cation ([C₄H₈Cl]⁺) at m/z 91 (for ³⁵Cl) and 93 (for ³⁷Cl). Subsequent loss of HCl from this cation leads to the formation of the tetrahydrofuran cation or a cyclobutyl cation, which can then rearrange and fragment further.

A significant fragmentation pathway involves the loss of a chloromethyl radical (•CH₂Cl) or a chloroethyl radical (•C₂H₄Cl). However, the most prominent fragmentation pathway for this compound involves a cyclization reaction. The molecular ion can undergo an intramolecular reaction where one chlorine atom displaces the other, leading to the formation of a cyclic chloronium ion and the expulsion of a neutral radical.

A key fragmentation pathway involves the loss of HCl to form a radical cation with m/z 90. This is followed by the loss of a vinyl radical to form the base peak at m/z 55.

Caption: Fragmentation pathway of this compound under EI-MS.

Logical Workflow for Analysis

The analysis of this compound using GC-MS follows a structured workflow to ensure accurate identification and quantification.

Caption: Generalized workflow for the GC-MS analysis of this compound.

References

Physical properties of 1,4-Dichlorobutane: boiling point, melting point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,4-Dichlorobutane, a versatile chemical intermediate. The following sections detail its boiling point, melting point, and density, supported by experimental methodologies and comparative data.

Core Physical Properties

This compound is a colorless liquid with a mild odor.[1] Its key physical characteristics are summarized below, providing a foundational dataset for its application in research and development.

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental studies. The following table aggregates these findings for ease of comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 153.9 °C | at 760 mmHg |

| 154 °C | Not specified | |

| 154-155 °C | at atmospheric pressure | |

| 155 °C | at 1013 hPa | |

| 161-163 °C | Not specified | |

| Melting Point | -37 °C | Not specified |

| -37.3 °C | Not specified | |

| -38 °C | "lit." (literature value) | |

| Density | 1.1600 g/cm³ | Not specified |

| 1.1408 g/cm³ | Not specified | |

| 1.16 g/mL | at 25 °C | |

| 1.160 g/cm³ | at 20 °C |

Experimental Protocols

The determination of the physical properties of a chemical compound such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standard methods for its determination include distillation and the Thiele tube method.

Distillation Method:

-

A sample of this compound (typically >5 mL) is placed in a distillation flask with boiling chips.

-

The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Thiele Tube Method:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Melting Point Determination

The melting point is a key indicator of a substance's purity. The capillary method is a widely accepted standard for this determination.

Capillary Method:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a suitable liquid.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. Modern methods often employ digital density meters.

Oscillating U-Tube Method (ASTM D4052):

-

A digital density meter equipped with an oscillating U-tube is calibrated with a substance of known density, such as dry air and distilled water.

-

A sample of this compound is introduced into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used to calculate the density of the sample, often automatically by the instrument's software. The temperature of the sample is precisely controlled during the measurement.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and are influenced by its molecular structure and intermolecular forces.

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Solubility of 1,4-Dichlorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dichlorobutane, a versatile chloroalkane utilized as a solvent and an intermediate in various chemical syntheses.[1][2] Understanding its solubility is critical for its effective application in research, development, and manufacturing.

Core Properties of this compound

This compound is a colorless liquid with a mild, pleasant odor.[2] It is a flammable substance and should be handled with appropriate safety precautions.[3] Key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₄H₈Cl₂ |

| Molecular Weight | 127.01 g/mol [2] |

| Boiling Point | 161-163 °C[2][3] |

| Melting Point | -38 °C[2][3] |

| Density | ~1.16 g/mL at 25 °C[2][3] |

Solubility Data

While this compound is sparingly soluble in water, it is readily soluble in a variety of common organic solvents.[1][4] The principle of "like dissolves like" governs its solubility profile; as a weakly polar molecule, it dissolves well in other non-polar or weakly polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.24 g/100 mL[1] |

| Water | 25 | 0.16 g/100 g[5] |

| Ethanol | Ambient | Soluble[4] |

| Ether | Ambient | Soluble[4] |

| Methanol | Ambient | Miscible* |

| Acetone | Ambient | Soluble |

| Toluene | Ambient | Soluble |

| Hexane | Ambient | Soluble |

Note: The commercial availability of this compound solutions in methanol suggests miscibility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in an organic solvent using the widely accepted shake-flask method. This method is considered reliable for generating equilibrium solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a chosen organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Centrifuge

-

Inert syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument

Procedure:

-

Preparation of the System:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a distinct undissolved phase of this compound is essential to ensure saturation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, depending on the solvent and temperature. The goal is to ensure that the concentration of dissolved this compound in the solvent is constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand in the temperature-controlled environment for a period to allow for the initial separation of the undissolved this compound.

-

To achieve a more complete separation of the undissolved solute, centrifuge the saturated solution at a controlled temperature.

-

-

Sample Extraction and Preparation:

-

Carefully extract a known volume of the clear, saturated supernatant using a pipette.

-

Filter the extracted sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic undissolved droplets.

-

Dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

-

Report the solubility in appropriate units, such as g/100 g of solvent or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Theoretical Reactivity of 1,4-Dichlorobutane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutane is a versatile bifunctional electrophile utilized as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers.[1] Its reactivity is primarily governed by the two terminal chloro-substituents, making it susceptible to nucleophilic substitution, elimination, and cyclization reactions. Understanding the theoretical underpinnings of these reaction pathways is crucial for predicting product distributions, optimizing reaction conditions, and designing novel synthetic routes. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by relevant experimental data and computational insights from analogous systems.

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to its conformational preferences. The molecule can exist in various staggered conformations arising from rotation around the C1-C2, C2-C3, and C3-C4 bonds. The relative energies of these conformers influence the accessibility of the electrophilic carbon centers and the stereoelectronic requirements for certain reaction pathways, such as E2 elimination.

Theoretical studies on substituted butanes indicate that anti-periplanar arrangements of bulky substituents are generally favored to minimize steric strain. In the case of this compound, the anti-anti conformation regarding the two chlorine atoms is expected to be the most stable. However, gauche conformations are also populated and can play a significant role in certain reactions. The effect of conformation on reactivity is a critical consideration, as different conformers may exhibit varying reaction rates.[2] For instance, the anti-periplanar arrangement of a proton and a leaving group is a prerequisite for the lowest energy pathway in E2 elimination reactions.

Reaction Pathways: A Theoretical Perspective

The principal reaction pathways available to this compound include nucleophilic substitution (SN2) and bimolecular elimination (E2). The competition between these pathways is dictated by factors such as the nature of the nucleophile/base, solvent, and temperature. While specific comprehensive computational studies directly comparing all reaction pathways for this compound are limited, analysis of related systems provides a robust framework for understanding its behavior.[3]

Nucleophilic Substitution (SN2) Reactions

This compound, as a primary alkyl halide, is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

The general mechanism for an SN2 reaction on this compound can be depicted as follows:

Caption: Generalized SN2 reaction pathway for this compound.

A key factor influencing the rate of SN2 reactions is steric hindrance. This compound, being a linear and unhindered primary alkyl halide, is expected to react readily with a variety of nucleophiles.[4]

Quantitative Data from a Kinetic Study:

A kinetic study on the esterification of this compound with sodium formate, a reaction proceeding through an SN2 mechanism, provides valuable experimental data that can be correlated with theoretical models.[5]

| Reaction | Nucleophile | Catalyst | Activation Energy (Ea) |

| Esterification of this compound | Sodium formate | Quaternary ammonium salts | ~21 kcal/mol |

This activation energy represents the energy barrier for the concerted displacement of the chloride ion by the formate nucleophile. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to model the transition state and compute the activation energy, allowing for a direct comparison with these experimental findings.

Bimolecular Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo bimolecular elimination (E2) to form 4-chloro-1-butene. This reaction requires an anti-periplanar arrangement of a β-hydrogen and the chlorine leaving group.

The general mechanism for an E2 reaction on this compound is as follows:

Caption: Generalized E2 reaction pathway for this compound.

Theoretical studies on analogous systems, such as chloro-methylbutenes, suggest that E2-like eliminations have significant activation barriers.[3] The regioselectivity of the elimination (i.e., which proton is abstracted) is influenced by the stability of the resulting alkene (Zaitsev's rule) and steric factors.

Intramolecular Cyclization: Formation of Tetrahydrofuran Derivatives

A significant reaction pathway for this compound and its derivatives is intramolecular cyclization. For instance, treatment of this compound with a base can lead to the formation of cyclopropane derivatives, although this is a less common pathway. More importantly, derivatives of this compound containing an internal nucleophile, such as a hydroxyl group, readily undergo intramolecular SN2 reactions to form five-membered rings. The synthesis of tetrahydrofuran from 1,4-butanediol via dehydration is a well-known example of such a cyclization.[6]

The cyclization of a hypothetical 4-chloro-1-butanol to tetrahydrofuran illustrates this principle:

Caption: Intramolecular cyclization to form tetrahydrofuran.

Theoretical calculations can be employed to determine the activation barrier for this intramolecular reaction and compare it with intermolecular substitution and elimination pathways to predict the major product under various conditions.

Experimental Protocols for Studying Reactivity

To validate theoretical predictions, well-designed experiments are essential. The following are examples of experimental protocols that can be used to investigate the reactivity of this compound.

Protocol 1: Determination of Relative Rates of Nucleophilic Substitution

This experiment compares the reactivity of this compound with a less reactive alkyl halide in a competitive SN2 reaction.

Objective: To determine the relative rate of reaction of this compound with sodium iodide in acetone.

Materials:

-

This compound

-

A reference alkyl halide (e.g., 1-chloropentane)

-

Sodium iodide

-

Anhydrous acetone

-

Internal standard (e.g., nonane)

-

Gas chromatograph (GC)

Procedure:

-

Preparation of Stock Solutions: Prepare equimolar solutions of this compound, the reference alkyl halide, and the internal standard in anhydrous acetone.

-

Reaction Setup: In a reaction vial, mix the stock solutions.

-

Initiation: Add a solution of sodium iodide in anhydrous acetone to the reaction mixture to initiate the substitution reaction.

-

Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by adding water and extracting with a non-polar solvent), and analyze the organic layer by GC.

-

Data Analysis: Determine the disappearance of the starting materials over time by integrating the corresponding peaks relative to the internal standard. The relative rates can be calculated from the slopes of the concentration vs. time plots.

Protocol 2: Product Distribution in Elimination vs. Substitution Reactions

This experiment investigates the competition between SN2 and E2 pathways.

Objective: To determine the product distribution of the reaction of this compound with different bases.

Materials:

-

This compound

-

Sodium ethoxide (a strong, less hindered base)

-

Potassium tert-butoxide (a strong, sterically hindered base)

-

Ethanol (solvent)

-

tert-Butanol (solvent)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction with Sodium Ethoxide: Dissolve this compound in ethanol and add a solution of sodium ethoxide in ethanol. Reflux the mixture for a specified time.

-

Reaction with Potassium tert-Butoxide: Dissolve this compound in tert-butanol and add a solution of potassium tert-butoxide in tert-butanol. Reflux the mixture for the same amount of time.

-

Workup: After the reaction time, quench both reactions, extract the products, and dry the organic layers.

-

Analysis: Analyze the product mixtures by GC-MS to identify and quantify the substitution (1-ethoxy-4-chlorobutane) and elimination (4-chloro-1-butene) products.

Computational Workflow for Reactivity Studies

Theoretical investigations into the reactivity of this compound typically follow a structured computational workflow.

Caption: A typical computational workflow for studying the reactivity of this compound.

Conclusion

The reactivity of this compound is a rich area of study with significant implications for synthetic chemistry. While direct theoretical studies on this specific molecule are not abundant, a strong predictive framework can be established by combining general principles of physical organic chemistry with computational data from analogous systems and available experimental results. The competition between nucleophilic substitution and elimination pathways, along with the potential for intramolecular cyclization, makes this compound a versatile substrate. Future computational studies focusing specifically on the potential energy surfaces of its various reactions will be invaluable for a more precise understanding and prediction of its chemical behavior, aiding researchers in the rational design of synthetic strategies for novel molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Electrophilicity of the Carbon-Chlorine Bond in 1,4-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutane is a versatile bifunctional electrophile widely employed in organic synthesis as a building block for a variety of molecular architectures. Its utility stems from the presence of two primary carbon-chlorine (C-Cl) bonds, which serve as reactive sites for nucleophilic attack. Understanding the electrophilicity and reactivity of these bonds is paramount for controlling reaction outcomes and designing efficient synthetic routes in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the electrophilicity of the C-Cl bond in this compound, focusing on its reactivity in nucleophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Carbon-Chlorine Bond: A Locus of Electrophilicity

The carbon-chlorine bond in this compound is polarized due to the higher electronegativity of chlorine compared to carbon. This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The primary nature of the carbon centers attached to the chlorine atoms makes them relatively unhindered, favoring bimolecular nucleophilic substitution (SN2) reactions.[1] The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the chloride leaving group and an inversion of stereochemistry if the carbon were chiral.

Quantitative Analysis of Reactivity

The reactivity of the C-Cl bond in this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for a wide range of nucleophiles with this compound is not extensively documented in readily available literature, valuable insights can be drawn from related studies.

A kinetic investigation into the esterification of this compound with sodium formate under phase transfer catalysis revealed that the process follows a consecutive first-order mechanism.[2] The activation energy for both successive substitution steps was determined to be approximately 21 kcal/mol, indicating a moderate energy barrier for the reaction.[2]

| Nucleophile | Product(s) | Reaction Conditions | Activation Energy (Ea) | Yield | Reference |

| Sodium Formate | 1-chloro-4-formyloxybutane, 1,4-diformyloxybutane | Phase Transfer Catalysis | ~21 kcal/mol | Not specified | [2] |

| Sodium Sulfide | Tetrahydrothiophene | Dimethylformamide, reflux | Not specified | 73-78% | [1] |

| Sodium Cyanide | Adiponitrile | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Synthesis of Tetrahydrothiophene from this compound

This protocol details the synthesis of tetrahydrothiophene via an intramolecular SN2 reaction of this compound with sodium sulfide.

Materials:

-

This compound (2.5 moles)

-

60% Sodium Sulfide (2.75 moles)

-

Dimethylformamide (DMF, 1.7 L)

-

Water (1 L)

-

Sodium Hydroxide

-

Sodium Chloride

-

Solid Potassium Hydroxide

Procedure:

-

A 5-L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels.

-

The flask is charged with 1.7 L of dimethylformamide and heated to near reflux.

-

A solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water and 280 ml (318 g, 2.5 moles) of this compound are added simultaneously from the dropping funnels at a rate that maintains reflux without external heating. This addition typically takes about 1.5 hours.

-

After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.

-

The condenser is then arranged for distillation, and approximately 600 ml of distillate is collected.

-

The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturation.

-

The aqueous layer is separated and discarded.

-

The crude tetrahydrothiophene layer is dried over solid potassium hydroxide.

-

The final product is purified by distillation, collecting the fraction boiling at 119–121°C. The expected yield is 160–172 g (73–78%).[1]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental procedures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Five-Membered Heterocycles Using 1,4-Dichlorobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Dichlorobutane is a versatile and readily available bifunctional electrophile, serving as a key starting material for the synthesis of various five-membered saturated heterocycles.[1][2] Its ability to undergo sequential nucleophilic substitution reactions makes it an ideal precursor for constructing pyrrolidine, tetrahydrofuran, and tetrahydrothiophene rings. These heterocyclic scaffolds are integral components of numerous pharmaceuticals, natural products, and functional materials, making efficient synthetic routes to them highly valuable in drug discovery and development.[3][4][5] This document provides detailed protocols and application notes for the synthesis of these important molecular frameworks from this compound.

General Reaction Pathway

The fundamental strategy for synthesizing five-membered heterocycles from this compound involves a double nucleophilic substitution. A dinucleophile or a nucleophile that can react sequentially displaces both chloride leaving groups, resulting in the formation of a stable, saturated five-membered ring. The process is typically a two-step reaction involving an initial intermolecular S_N2 reaction followed by a highly favorable intramolecular S_N2 cyclization.

Caption: General scheme for heterocycle synthesis from this compound.

Application Note 1: Synthesis of Tetrahydrothiophene (Thiolane)

Tetrahydrothiophene and its derivatives are important in coordination chemistry and as odorants.[6] The reaction of this compound with a sulfide source, such as sodium sulfide, provides a direct and efficient route to the tetrahydrothiophene core.[7][8]

Reaction Mechanism: Intramolecular S_N2 Cyclization

The reaction proceeds through an initial S_N2 displacement of one chloride by the hydrosulfide anion (or sulfide anion), forming a 4-chlorobutylthiolate intermediate. This intermediate then rapidly undergoes a second, intramolecular S_N2 reaction, where the thiolate attacks the remaining electrophilic carbon, displacing the second chloride and forming the cyclic product.[9]

Caption: Mechanism for Tetrahydrothiophene synthesis.

Experimental Protocol: Synthesis of Tetrahydrothiophene

This protocol is adapted from a procedure in Organic Syntheses.[7]

-

Apparatus Setup: Equip a 5-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels.

-

Initial Charge: Charge the flask with 1.7 L of dimethylformamide (DMF). Heat the DMF to near reflux.

-

Reagent Addition: With vigorous stirring, simultaneously add 2.5 moles (318 g, 280 mL) of this compound and a solution of 2.75 moles (359 g) of 60% sodium sulfide in 1 L of hot water from the dropping funnels. Maintain a rate of addition that sustains reflux without external heating (approx. 1.5 hours).

-

Reaction Completion: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.

-